molecular formula C11H8FNO B13053022 5-Fluoro-4-phenylpyridin-2(1H)-one

5-Fluoro-4-phenylpyridin-2(1H)-one

Cat. No.: B13053022
M. Wt: 189.19 g/mol
InChI Key: YMXOTUYMJHIIIU-UHFFFAOYSA-N
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Description

Significance of Pyridin-2(1H)-one as a Heterocyclic Scaffold in Chemical Science

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov Its structural significance is underscored by its presence in numerous natural products and FDA-approved drugs. nih.govnih.gov The core structure consists of a six-membered nitrogen-containing heterocycle with a carbonyl group, existing in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, with the pyridinone form being predominant under physiological conditions. nih.govnih.gov This scaffold's ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups like amides and phenols, contributes to its drug-like properties, such as enhanced solubility and metabolic stability. nih.gov

The versatility of the pyridin-2(1H)-one core allows for extensive functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. iipseries.org It serves as a crucial starting material for the synthesis of a wide array of complex organic compounds used in pharmaceuticals and functional materials. iipseries.org The adaptability of this scaffold makes it a focal point in the development of novel therapeutic agents and advanced materials. nih.goviipseries.org

Role of Fluorine Substitution in Modulating Chemical Properties of Pyridin-2(1H)-one Derivatives

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. acs.orgresearchgate.netnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. researchgate.netmdpi.comvictoria.ac.nz

Specifically, fluorine substitution can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability of a compound. researchgate.netmdpi.com It can also modulate the acidity of nearby functional groups through inductive effects. mdpi.com Furthermore, the strategic placement of fluorine can alter a molecule's conformation and improve its binding interactions with biological targets. acs.orgvictoria.ac.nz In the context of pyridinone derivatives, fluorination is a key tool for optimizing their therapeutic potential. researchgate.netnih.gov

Impact of Phenyl Substitution on Pyridin-2(1H)-one Frameworks

For instance, the position of the phenyl substituent on the pyridinone ring can affect the molecule's biological activity. nih.gov In some cases, the phenyl group has been shown to be critical for improving binding affinity and solubility. nih.gov The ability to introduce various substituents onto the phenyl ring provides a means to systematically explore the structure-activity relationships of pyridinone-based compounds. science.govresearchgate.net

Research Landscape and Emerging Trends in Pyridin-2(1H)-one Chemistry

The field of pyridin-2(1H)-one chemistry is continually evolving, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new applications. A significant trend is the synthesis of highly functionalized pyridinone derivatives through efficient and regioselective methods. frontiersin.orgresearchgate.net There is a growing interest in the catalytic C-H functionalization of pyridines to introduce aryl and other groups, offering more direct and atom-economical routes to complex molecules. frontiersin.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-fluoro-4-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H8FNO/c12-10-7-13-11(14)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

YMXOTUYMJHIIIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC=C2F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 4 Phenylpyridin 2 1h One and Analogues

Ring-Forming Strategies for Pyridin-2(1H)-one Derivatives

The construction of the 4-phenylpyridin-2(1H)-one scaffold is a critical first step, for which several elegant strategies have been developed. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the heterocyclic ring.

Cyclocondensation and Cyclization Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyridin-2(1H)-ones. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine source, followed by cyclization. For the synthesis of 4-phenyl substituted pyridinones, a common precursor is a β-enamino ketone. Intramolecular cyclization of amides derived from β-enamino ketones in the presence of a base can lead to the formation of the pyridin-2(1H)-one ring. nih.gov For instance, the reaction of an N-acylated β-enamino ketone can be induced to cyclize, although reaction conditions such as the choice of base and solvent are crucial to favor cyclization over hydrolysis. nih.gov

Another approach involves the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium (B1175870) acetate (B1210297) in acetic acid, which yields the corresponding pyridin-4(1H)-ones. Subsequent functional group manipulation could potentially lead to the desired 2(1H)-one tautomer. nih.gov The synthesis of fluorinated pyrimidines from a potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides demonstrates the use of fluorinated building blocks in cyclization reactions, a strategy that could be adapted for pyridinone synthesis. nih.gov

A plausible cyclocondensation route to 5-Fluoro-4-phenylpyridin-2(1H)-one could involve the reaction of a fluorinated 1,3-dicarbonyl equivalent with an appropriate amine, followed by cyclization.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. The synthesis of highly functionalized pyridin-2(1H)-ones can be achieved through MCRs. For example, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been reported for the synthesis of 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of combining multiple simple starting materials to rapidly build complexity is applicable.

The incorporation of a 5-fluoropyridine moiety has been utilized in drug discovery programs to enhance metabolic stability, highlighting the strategic importance of MCRs in generating libraries of compounds with desirable properties. nih.gov A potential MCR strategy for this compound could involve the condensation of a fluorinated active methylene (B1212753) compound, benzaldehyde, an ammonia (B1221849) source, and a component that provides the remaining two carbons of the pyridinone ring.

Enamine Cyclization and Nucleophilic Vinylic Substitution Pathways

Enamines are versatile intermediates in heterocyclic synthesis. The cyclization of enamines derived from β-enamino ketones is a key strategy for forming the pyridin-2(1H)-one ring. nih.gov For instance, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media leads to 3-substituted 4,6-dimethylpyridin-2(1H)-ones. nih.gov

Nucleophilic vinylic substitution on a fluorinated precursor could also be envisioned. The synthesis of 5-(fluoroalkyl)isoxazoles through the regioselective reaction of functionalized halogenoximes demonstrates the utility of nucleophilic attack on activated double bonds in building heterocycles. enamine.net A strategy for the target molecule could involve the reaction of a pre-formed enamine with a fluorinated electrophile, followed by cyclization.

Tandem One-Pot Conversions for Pyridin-2(1H)-one Synthesis

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, provide a powerful tool for the efficient construction of complex molecules. A tandem one-pot method for the construction of polysubstituted pyridines has been developed using the Blaise reaction intermediate. nih.gov This involves the sequential reactions of a nitrile with a Reformatsky reagent and a 1,3-enyne, leading to the pyridine (B92270) core through a cascade of regio- and chemoselective additions, isomerization, cyclization, and aromatization. nih.gov While this method yields pyridines, modifications could potentially lead to pyridin-2(1H)-ones.

Regioselective Introduction of Fluorine to Pyridin-2(1H)-one Scaffolds

The introduction of a fluorine atom at a specific position on the pyridinone ring is a significant challenge. Late-stage fluorination of a pre-formed 4-phenylpyridin-2(1H)-one scaffold is an attractive strategy.

Electrophilic Fluorination Techniques (e.g., using Selectfluor®)

Electrophilic fluorination is a common method for introducing fluorine into organic molecules. nih.gov Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available electrophilic fluorinating agent. The fluorination of 1,3-dicarbonyl compounds with Selectfluor® is a well-established reaction and can be accelerated using microwave irradiation. nih.gov

The direct fluorination of a 4-phenylpyridin-2(1H)-one presents a regioselectivity challenge. The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic attack, but directing the fluorine to the C5 position requires careful control of the reaction conditions. The regioselective fluorination of imidazo[1,2-a]pyridines with Selectfluor has been achieved, suggesting that substrate control can direct the position of fluorination.

A plausible approach for the synthesis of this compound would involve the electrophilic fluorination of 4-phenylpyridin-2(1H)-one. The outcome of this reaction would depend on the relative reactivity of the different positions on the pyridinone ring towards the electrophilic fluorine source.

Table 1: Examples of Electrophilic Fluorination with Selectfluor®

SubstrateProductYield (%)Conditions
Dimethyl malonateDimethyl difluoromalonateHighMicrowave irradiation, TBAH
N,N-dimethyl benzoylacetamideMonofluorinated product-Microwave irradiation, neutral
Imidazo[1,2-a]pyridine3-Fluoroimidazo[1,2-a]pyridineModerate to goodAqueous conditions, DMAP

Data is illustrative of the general reactivity of Selectfluor® with related substrates and not specific to the synthesis of this compound.

Photoredox-Mediated Fluorination Reactions

The introduction of fluorine into heterocyclic systems using photoredox catalysis is a rapidly evolving field, offering mild and selective methods for C-F bond formation. While direct photoredox-mediated C-H fluorination on the pyridinone core is still an area of active research, related strategies for introducing fluorinated groups have been established. These methods often rely on the generation of fluoroalkyl radicals under visible light irradiation.

For instance, light-mediated radical trifluoromethylation of pyridones has been achieved using sodium trifluoromethylsulfinate (Langlois' reagent) without the need for a photocatalyst or additives. acs.org This approach is operationally simple and tolerates various functional groups on the pyridone ring. acs.org Strategies for direct trifluoromethylation have also been developed using photoredox catalysts like ruthenium or iridium complexes in combination with reagents such as triflyl chloride or trifluoroacetic acid. acs.org

More recently, light-driven, C4-selective fluoroalkylation of pyridines has been accomplished using N-aminopyridinium salts and sulfinates. chemrxiv.orgchemrxiv.org This method proceeds via electron donor-acceptor complexes and achieves high regioselectivity for the C4 position under mild, photocatalyst-free conditions. chemrxiv.orgchemrxiv.org These advancements in fluoroalkylation highlight the potential of photoredox catalysis for the synthesis of complex fluorinated pyridinones, although direct C-H fluorination remains a significant challenge. Mechanistic studies suggest that many of these transformations proceed through radical intermediates. bohrium.com

Strategies for Fluorine Incorporation from Halogenated Precursors

A common and effective strategy for synthesizing fluorinated aromatic and heteroaromatic compounds is through nucleophilic aromatic substitution (SNAr) of a halogenated precursor, often referred to as a halogen exchange (Halex) reaction. acsgcipr.org This method involves displacing a leaving group, such as chlorine or bromine, with a fluoride (B91410) ion. The reactivity of the substrate is highly dependent on the electronic properties of the ring, with electron-deficient systems being more susceptible to nucleophilic attack.

For pyridinone systems, a precursor such as 5-bromo-4-phenylpyridin-2(1H)-one could be subjected to nucleophilic fluorination. The success of this reaction depends on the choice of fluoride source and reaction conditions. Common reagents for nucleophilic fluorination include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgnih.gov

The reactivity of these fluoride sources can be enhanced by using phase-transfer catalysts or by conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acsgcipr.org For instance, the fluorination of activated nitroaromatic compounds, which are electronically similar to some halogenated pyridinones, proceeds in high yield using anhydrous TBAF in solvents like acetonitrile (B52724) or DMSO. acsgcipr.org While direct examples for this compound are specific to proprietary synthesis routes, the Halex reaction remains a fundamental and viable approach for the introduction of fluorine onto the pyridinone scaffold from a corresponding halo-substituted intermediate.

Phenyl Group Installation and Diversification on the Pyridin-2(1H)-one Core

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. harvard.edulibretexts.org This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is widely used to install phenyl groups onto heterocyclic cores like pyridin-2(1H)-one. proprogressio.hursc.orgnih.gov

To synthesize 4-phenylpyridin-2(1H)-one derivatives, a common strategy involves the coupling of a 4-halopyridin-2(1H)-one (where the halogen is typically bromine or iodine) with phenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The catalytic cycle involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the arylated product and regenerate the active catalyst. harvard.edulibretexts.org

A variety of conditions can be employed, with the choice of catalyst, ligand, base, and solvent being crucial for achieving high yields. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). proprogressio.humdpi.com The reactions are typically performed in solvents such as 1,4-dioxane, dimethylformamide (DMF), or toluene, often with the addition of water. proprogressio.humdpi.com Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective, often leading to shorter reaction times and improved yields. nih.gov

Halopyridinone SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Ethanol/Water89 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-onePhenylboronic acidPd(PPh₃)₄NaHCO₃DMEVariable proprogressio.hu

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize the substrate with a halogen or organometallic group. rsc.org This methodology involves the direct coupling of a C-H bond with an arylating agent, typically an aryl halide or its equivalent, catalyzed by a transition metal, most commonly palladium. beilstein-journals.orgnih.gov

For the synthesis of 4-phenylpyridin-2(1H)-one derivatives, a direct arylation approach would involve the C4-H functionalization of a 5-fluoropyridin-2(1H)-one precursor. While the direct C-H arylation of the pyridinone ring itself can be challenging, related systems like pyridine N-oxides have been successfully arylated at the C2 position. rsc.org These reactions often use a palladium catalyst, such as Pd(OAc)₂, in the presence of an oxidant. nih.gov A recent development has shown that pyridinium (B92312) salts can be used to achieve highly C4-selective (hetero)arylation of pyridines under mild, catalyst-free conditions with electron-rich arenes. nih.govfigshare.com This strategy relies on the increased electrophilicity of the pyridine ring upon N-functionalization. nih.govfigshare.com

Furthermore, palladium-catalyzed C-H arylation of 2-arylpyridine derivatives at the ortho-position of the phenyl ring has been reported, demonstrating the utility of the pyridine moiety as a directing group. nih.govnih.gov These methods highlight the potential for developing a direct C4-arylation strategy for the 5-fluoropyridin-2(1H)-one core, which would represent a more efficient synthetic route.

The installation of an aryl group on the nitrogen atom of the pyridin-2(1H)-one scaffold is a crucial transformation for creating a diverse range of analogues. This reaction, known as N-arylation, can be achieved through various methods, with copper-catalyzed and, more recently, metal-free approaches being prominent.

The Chan-Lam coupling reaction, a copper-mediated N-arylation using arylboronic acids, is a widely employed method. rsc.orgrsc.org This reaction is often carried out at room temperature and is tolerant of a wide range of functional groups. Copper(II) acetate is a common catalyst for this transformation. mdpi.com

In addition to copper-catalyzed methods, copper-free N-arylation strategies have been developed to avoid potential issues with metal contamination in the final products. One such approach utilizes pentavalent organobismuth reagents, which can arylate pyridin-2(1H)-ones under mild conditions without the need for a copper catalyst. Another metal-free method involves the use of diaryliodonium salts. The selectivity of this reaction (N- vs. O-arylation) can be controlled by the choice of base and solvent.

Pyridinone SubstrateArylating AgentCatalyst/ReagentConditionsProductReference
PyranoquinolinoneArylboronic acidCu(OAc)₂Room TemperatureN-Aryl pyranoquinolinone mdpi.com
PyridineArylboronic acidCu/Fe-N-Aryl pyridinium salt rsc.orgrsc.org
Pyridin-2(1H)-oneTriarylbismuth dichloridet-BuOK (base)Copper-freeN-Aryl pyridin-2(1H)-one-

Stereoselective Synthesis and Chiral Induction in this compound Architectures

The development of stereoselective methods for the synthesis of complex molecules like this compound is of great interest, particularly for applications in drug discovery where specific stereoisomers often exhibit desired biological activity. Introducing chirality into this scaffold can be achieved by several strategies, including asymmetric catalysis during the construction of the ring or the installation of its substituents.

While specific methods for the enantioselective synthesis of this compound are not widely reported in general literature, principles from related asymmetric syntheses can be applied. For example, if the phenyl group or another substituent on the pyridinone ring contains a chiral center, it can induce diastereoselectivity in subsequent reactions.

Asymmetric synthesis of α-fluoroalkyl-α-amino acids often employs chiral auxiliaries, such as Ni(II) complexes, to direct the stereoselective alkylation of a glycine-derived Schiff base. beilstein-journals.orgnih.gov This approach ensures high diastereoselectivity by blocking one face of the complex. beilstein-journals.org Similarly, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been developed to produce chiral 1,2-fluorohydrins with excellent enantioselectivity. rsc.org These catalyst-controlled asymmetric transformations could potentially be adapted to create chiral building blocks for the synthesis of enantiomerically enriched this compound derivatives. The use of chiral reagents or catalysts in the key bond-forming steps, such as the arylation or fluorination reactions, represents a promising avenue for achieving stereocontrol in these complex architectures. youtube.com

Green Chemistry and Sustainable Synthetic Protocols for Pyridin-2(1H)-ones

The principles of green chemistry are increasingly being integrated into the synthesis of pyridin-2(1H)-ones, aiming to reduce the environmental impact of chemical processes. These strategies focus on the use of safer solvents, the development of catalyst-free reactions, the application of alternative energy sources like microwave irradiation, and the design of one-pot or multicomponent reactions to improve atom economy and reduce waste.

A significant advancement in the green synthesis of pyridin-2(1H)-one derivatives involves the use of microwave-assisted organic synthesis (MAOS). researchgate.net This technique has been shown to accelerate reaction rates, improve yields, and often allows for solvent-free conditions. researchgate.netorganic-chemistry.org For instance, the synthesis of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones has been achieved with excellent yields and high purity through a solvent-free, one-pot reaction under microwave irradiation. researchgate.net This method is a considerable improvement over conventional heating methods, which typically require longer reaction times and may produce lower yields. organic-chemistry.org

The development of solvent-free reaction conditions is a key goal in green chemistry. For the synthesis of pyridin-2(1H)-ones, solvent-free multicomponent condensation reactions have been successfully implemented. mdpi.com By heating a mixture of alkenes, ketones, and ammonium acetate under dry conditions, 4,6-diaryl-3-cyano-2-pyridone derivatives have been synthesized in high yields and with short reaction times. mdpi.com This method avoids the use of hazardous organic solvents, aligning with the principles of environmental safety and cost-efficiency. rsc.org

Furthermore, the use of water as a solvent is a highly desirable green alternative. While direct application in all organic syntheses can be challenging, the use of techniques like micellar catalysis can enhance the solubility of organic reactants in water, creating nanoreactors that can lead to high reaction rates and selectivity. rsc.org The development of biocatalytic methods, such as using lipases for the formation of the pyridone ring in water, also presents a promising and environmentally friendly approach. researchgate.netnih.gov

These green and sustainable methodologies are not only environmentally beneficial but also offer significant advantages in terms of efficiency, cost-effectiveness, and safety. The continuous development of such protocols is crucial for the future of pharmaceutical and chemical manufacturing.

Data on Green Synthetic Approaches for Pyridin-2(1H)-ones

MethodKey FeaturesReactants (Example)ConditionsYieldReference
Microwave-Assisted SynthesisRapid, solvent-free, high purity1,3-diaryl propen-1-ones, cyanoacetamidePowdered KOH, microwave irradiationExcellent researchgate.net
One-Pot Multicomponent ReactionHigh efficiency, reduced waste, short reaction timep-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetateMicrowave irradiation, ethanol82-94% nih.govacs.orgresearchgate.net
Solvent-Free Multicomponent CondensationEnvironmentally friendly, high yieldsAlkenes, ketones, ammonium acetateDry heatingHigh mdpi.com
Microwave-Assisted Bohlmann-Rahtz SynthesisOne-pot, rapid, regioselectiveEthyl β-aminocrotonate, alkynones170°C, microwave irradiation, optional catalyst (acetic acid or ZnBr₂)Up to 98% organic-chemistry.org

Spectroscopic Characterization Techniques for Structural Elucidation of 5 Fluoro 4 Phenylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework. Through various NMR experiments, chemists can deduce connectivity, the chemical environment of atoms, and the three-dimensional arrangement of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 5-Fluoro-4-phenylpyridin-2(1H)-one, one would expect to observe distinct signals for the protons on the pyridinone ring, the phenyl ring, and the N-H proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group, as well as the aromatic ring currents. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), revealing which protons are neighbors in the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum for this compound would show distinct peaks for each unique carbon atom. The spectrum would be characterized by signals for the carbonyl carbon, carbons of the pyridinone and phenyl rings. The carbon atoms directly bonded to the fluorine atom would exhibit splitting (C-F coupling), a key feature confirming the fluorine's position. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique for characterization. Since ¹⁹F is a 100% naturally abundant isotope with a nuclear spin of ½, it produces sharp, easily interpretable signals. The spectrum for this compound would display a single resonance for the fluorine atom. Its chemical shift would be indicative of its electronic environment on the pyridinone ring. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) would provide definitive proof of its location within the molecule.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structures.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each proton on the pyridinone and phenyl rings to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound, an HRMS analysis would be expected to yield a mass measurement that corresponds precisely to the calculated exact mass of the molecular formula C11H8FNO (189.0585). This would serve as definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. Analysis of the fragmentation pattern could also provide further structural information.

Without access to published experimental data, any further discussion on the specific spectroscopic characteristics of this compound would be speculative. The scientific community awaits the publication of detailed research to fully characterize this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The energies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making the resulting spectra a unique molecular fingerprint.

For this compound, a detailed vibrational analysis would involve identifying characteristic stretching and bending frequencies for its functional groups. Key expected vibrational modes would include:

C=O Stretching: The carbonyl group of the pyridinone ring would exhibit a strong, characteristic absorption band in the IR spectrum, typically in the range of 1650-1690 cm⁻¹.

N-H Stretching: In the solid state, the N-H group of the pyridone tautomer would likely participate in intermolecular hydrogen bonding, leading to a broad absorption band in the IR spectrum, typically between 3200 and 3400 cm⁻¹.

C-F Stretching: The carbon-fluorine bond would produce a strong absorption in the IR spectrum, generally found in the 1000-1400 cm⁻¹ region.

Aromatic C=C and C-H Vibrations: The phenyl and pyridinone rings would show several characteristic bands. C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Ring Vibrations: The pyridinone ring itself has characteristic "ring breathing" modes, which would be visible in the Raman spectrum.

A complete analysis would require computational modeling, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies and compare them with experimental spectra. This comparison aids in the precise assignment of each observed band to a specific molecular motion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the spectrum would be expected to show absorptions arising from π → π* and n → π* electronic transitions associated with its conjugated system, which includes the phenyl ring and the pyridinone moiety.

π → π Transitions:* These high-energy transitions are characteristic of the aromatic and conjugated double bond systems. They are typically observed as intense absorption bands in the UV region.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. They are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions.

The solvent used for analysis can influence the position of these absorption maxima (λmax) due to solute-solvent interactions. A detailed study would involve recording spectra in solvents of varying polarity to observe any solvatochromic shifts, providing further insight into the nature of the electronic transitions.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Tautomeric Form: X-ray diffraction would confirm whether the compound exists as the pyridin-2(1H)-one tautomer or the 2-hydroxypyridine (B17775) tautomer in the solid state.

Molecular Conformation: The analysis would reveal the dihedral angle between the planes of the phenyl ring and the pyridinone ring, which is a critical conformational parameter.

Intermolecular Interactions: It would provide detailed insight into the supramolecular assembly, identifying hydrogen bonding patterns (e.g., N-H···O=C interactions) and other non-covalent interactions like π-π stacking, which govern the crystal packing.

Crystallographic data for related compounds, such as pirfenidone (B1678446) (5-methyl-1-phenylpyridin-2(1H)-one), show that the phenyl and pyridone rings are significantly twisted relative to each other. acs.org A similar non-planar conformation would be expected for the fluoro-substituted analogue.

Crystallographic Data Table (Hypothetical) This table is a hypothetical representation of the data that would be obtained from an X-ray diffraction experiment, as no published data for this specific compound were found.

Parameter Value (Hypothetical)
Chemical Formula C₁₁H₈FNO
Formula Weight 189.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 5.4
c (Å) 19.2
β (°) 95.0
Volume (ų) 875
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Computational Chemistry and Theoretical Studies of 5 Fluoro 4 Phenylpyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical chemistry, offering precise insights into the electronic nature of molecules. These calculations solve the Schrödinger equation (or its relativistic equivalent) for a given molecular system, providing information about energy, electron distribution, and other fundamental properties.

Density Functional Theory (DFT) has become a standard and versatile method in computational chemistry for studying the electronic structure and geometry of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the much simpler electron density. This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. aps.org

For 5-Fluoro-4-phenylpyridin-2(1H)-one, DFT calculations, commonly using functionals like B3LYP, are employed to perform geometry optimization. researchgate.netacs.org This process determines the lowest-energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. The results of such calculations are critical for understanding the molecule's three-dimensional shape. A key geometric parameter for this molecule is the dihedral angle between the phenyl and pyridinone rings, which influences the degree of π-conjugation between the two aromatic systems.

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also determined. The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and kinetic stability.

Table 1: Representative Theoretical Molecular Geometry Parameters for a Pyridinone Derivative Calculated via DFT

ParameterDescriptionTypical Calculated Value
C-C (inter-ring)Bond length between the phenyl and pyridinone rings.~1.48 Å
C=OBond length of the carbonyl group in the pyridinone ring.~1.23 Å
C-FBond length of the carbon-fluorine bond.~1.35 Å
C-N-CBond angle within the pyridinone ring.~120°
Phenyl-PyridinoneDihedral angle between the two rings.35° - 55°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy. worktribe.comaps.org

While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate results from less expensive methods. aps.org For this compound, these high-level calculations can provide a more precise determination of electronic energies, ionization potentials, and electron affinities. They are particularly valuable for studying excited states and systems where electron correlation effects are exceptionally strong. aps.org

Computational methods are highly effective in predicting spectroscopic parameters, which serves as a powerful tool for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For this compound, theoretical calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These calculated values are then compared with experimental NMR spectra. A strong correlation between the predicted and observed shifts confirms the proposed molecular structure. rsc.org This comparative analysis is crucial for the unambiguous assignment of signals in complex spectra and for understanding how the electronic environment, influenced by substituents like the fluorine atom and the phenyl group, affects the chemical shifts of different nuclei. worktribe.comrsc.org

Table 2: Example of Calculated vs. Experimental NMR Chemical Shifts for a Substituted Pyridinone Structure

NucleusAtom PositionCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹⁹FC5-F-115.8-117.2
¹³CC2 (C=O)162.5161.9
¹³CC4145.3144.8
¹³CC5150.1 (J_CF = 240 Hz)149.5 (J_CF = 238 Hz)
¹HH36.406.35
¹HH67.657.61

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the physical movements and conformational dynamics of molecules over time.

Conformational analysis is essential for understanding the behavior of flexible molecules like this compound. The primary degree of freedom in this molecule is the rotation around the single bond connecting the phenyl ring to the pyridinone core. This rotation gives rise to different conformers with varying energies.

Energy minimization calculations, using either quantum methods or molecular mechanics force fields, are performed to identify the most stable conformation (the global energy minimum). acs.org The analysis involves systematically rotating the dihedral angle and calculating the potential energy at each step, resulting in a potential energy surface. This surface reveals the lowest-energy conformer and the energy barriers to rotation, which dictate the molecule's conformational flexibility at different temperatures.

Molecular Dynamics (MD) simulations provide a cinematic view of a molecule's behavior by solving Newton's equations of motion for all atoms in the system over a specific period. mdpi.com An MD simulation can track the atomic positions and velocities, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent) over time. nih.gov

For this compound, an MD simulation could be used to study its structural stability and dynamics in an aqueous solution. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating its structural stability over the simulation time.

Radius of Gyration (rGyr): Represents the compactness of the molecule. Changes in rGyr can indicate conformational shifts.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to solvent molecules, providing insight into its solubility and potential for intermolecular interactions. nih.gov

These simulations are particularly powerful for understanding how a molecule like this compound might interact with a biological target, such as an enzyme's active site, by revealing its dynamic conformational landscape. biorxiv.org

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation ParameterDescriptionTypical Value Range
Simulation TimeTotal duration of the simulation.100 - 500 nanoseconds
Ligand RMSDFluctuation of the ligand's atomic positions.0.5 - 2.0 Å
Radius of Gyration (rGyr)Measure of the molecule's compactness.3.5 - 4.5 Å
Molecular Surface Area (MolSA)Total surface area of the molecule.330 - 360 Ų
Solvent Accessible Surface Area (SASA)Surface area accessible to the solvent.Varies with conformation
Polar Surface Area (PSA)Surface area contributed by polar atoms.Varies with conformation

Scaffold-Conditioned Generative Modeling for Molecular Design

Scaffold-conditioned generative modeling represents a cutting-edge computational strategy for de novo drug design. This approach allows for the generation of novel molecules that retain a specific core structure, or scaffold, known to be important for biological activity, while exploring a wide range of chemical decorations to optimize desired properties.

In the context of this compound, the pyridinone ring system can be considered a privileged scaffold. Generative models, such as recurrent neural networks (RNNs) and graph-based models, can be trained on large datasets of known molecules. researchgate.netarxiv.orgnih.gov These models learn the underlying rules of chemical bonding and structure. By conditioning the generation process on the this compound scaffold, it is possible to create vast virtual libraries of related compounds. researchgate.netarxiv.orgrsc.org This process is often guided by machine learning algorithms that can predict the properties of the generated molecules, such as their binding affinity to a biological target or their pharmacokinetic profiles. nih.gov

One such approach, known as Scaffold-based Molecular Design using a Graph Generative Model, allows for the extension of a given scaffold by sequentially adding atoms and bonds, ensuring the generated molecules contain the desired core structure. arxiv.orgrsc.org This method has been successfully applied to design inhibitors for various biological targets. rsc.org Another strategy, Conditional Latent Space Molecular Scaffold Optimization (CLaSMO), combines a Conditional Variational Autoencoder (CVAE) with Latent Space Bayesian Optimization (LSBO) to strategically modify molecules while preserving similarity to the original input. arxiv.org Such models can be conditioned to generate substructures that are chemically compatible with the scaffold's atomic environment, thereby improving the efficiency of molecular design. arxiv.org

The application of these generative models to the this compound scaffold could accelerate the discovery of new therapeutic agents by focusing the search for novel compounds on a chemically relevant and promising area of chemical space.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental for predicting the physical properties of a compound, such as its melting point, solubility, and crystal morphology. While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides valuable insights into the expected intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. For a related compound, N-(4-fluorophenyl)pyridine-2-carboxamide, Hirshfeld analysis reveals the nature and extent of various intermolecular contacts. nih.gov In the crystal structure of another related compound, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, Hirshfeld analysis shows that H···H, N···H, C···H, Br···H, and O···H interactions are the most significant contributors to the crystal packing. nih.gov

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyridazinone Derivative

Contact TypeContribution (%)
H···H37.9
C···H/H···C18.7
Cl···H/H···Cl16.4
Cl···C/C···Cl6.7
O···H/H···O6.5
N···H/H···N4.8
C···O/O···C3.3
C···N/N···C2.5

This data is for 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one and is presented for illustrative purposes due to the lack of specific data for this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For a related molecule, 4-Phenylpyrimidine (4-PPy), MEP analysis shows that the most negative potential is located around the nitrogen atoms of the pyrimidine (B1678525) ring, making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms exhibit a positive potential. researchgate.net In the case of this compound, the oxygen atom of the carbonyl group and the fluorine atom would be expected to be regions of high electron density, while the N-H proton and the C-H protons would be electron-deficient regions. The MEP map can thus provide valuable insights into the sites of potential intermolecular interactions, such as hydrogen bonding. researchgate.net

Hydrogen Bonding and π-Stacking Interactions

Hydrogen bonds and π-stacking interactions are crucial in determining the supramolecular architecture of aromatic compounds. In the crystal structure of N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional C-H···O and C-H···F hydrogen bonds are observed, along with well-defined π-stacking involving the pyridine (B92270) rings. nih.gov The presence of a fluorine substituent can influence hydrogen bonding patterns. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and developing new synthetic methodologies. Computational chemistry provides powerful tools for elucidating reaction pathways, identifying transition states, and calculating activation energies.

For the synthesis of pyridinone derivatives, several reaction mechanisms can be computationally investigated. For example, the synthesis of 2-pyridinones can be achieved through the rearrangement of pyridine-N-oxides. chemrxiv.org Computational studies can model the transition states of such rearrangements. Another common route is the condensation of smaller building blocks. chemrxiv.org

A computational study on the C-H activation of 2-phenylpyridine (B120327) by a nickel-silylene complex employed density functional theory (DFT) to map the reaction pathway. acs.org The calculations identified a transition state for the C-H bond breaking step and determined the activation energy barrier. acs.org Such studies provide a detailed picture of the electronic and structural changes that occur during a reaction.

For a reaction involving the formation of a dihydropyrimidinase, a quantum mechanical cluster approach based on DFT was used to model the enzyme's active site and elucidate the reaction mechanism. arxiv.org The study identified key residues involved in catalysis and characterized the transition state for the ring-opening reaction. arxiv.org

While a specific study on the reaction mechanism for the synthesis of this compound is not available, computational methods could be applied to investigate potential synthetic routes, such as the cyclization of appropriate precursors. These calculations would involve locating the transition state structures for the key bond-forming steps and determining the associated energy barriers. youtube.comresearchgate.net

Kinetic Parameter Determination

The determination of kinetic parameters, such as rate constants and activation energies, is essential for a quantitative understanding of a chemical reaction. While experimental kinetics provide this information directly, computational methods can be used to estimate these parameters.

Transition state theory provides a framework for relating the calculated activation energy of a reaction to its rate constant. By calculating the Gibbs free energy of activation (ΔG‡) for a reaction step, it is possible to estimate the rate constant using the Eyring equation. For the C-H activation of arenes by a nickel-silylene complex, DFT calculations provided activation free energies (ΔG‡) ranging from 15.4 to 21.8 kcal/mol for different substrates. acs.org

Table 2: Illustrative Calculated Activation Free Energies for C-H Activation of Various Arenes

AreneActivation Free Energy (ΔG‡, kcal/mol)
Benzene18.6
Toluene (meta)18.3
Toluene (para)20.7
Trifluorotoluene (meta)15.4
Trifluorotoluene (para)16.2

This data is for the reaction of a nickel-silylene complex with various arenes and is presented for illustrative purposes. acs.org

For enzyme-catalyzed reactions, kinetic parameters can be estimated from progress curves using mathematical models. nih.gov While no specific kinetic data has been published for the synthesis of this compound, a combination of experimental and computational studies would be necessary to determine its formation kinetics.

Ambiphilic Metal-Ligand Activation (AMLA) Pathways

Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies detailing the Ambiphilic Metal-Ligand Activation (AMLA) pathways for the compound this compound were identified.

Research in the field of computational chemistry often focuses on specific reaction mechanisms and catalytic cycles. While the principles of AMLA are established in the context of various metal-ligand systems, dedicated studies applying this framework to this compound have not been found in the public domain.

General computational studies on related structures, such as the C–H activation of pyridines by metal complexes, indicate that the coordination of a nitrogen-containing heterocycle to a metal center is a critical step. nih.govacs.org In these cases, the metal can act as a Lewis acid, and a basic site on the ligand can cooperate in the activation of substrates. However, without specific theoretical calculations and detailed mechanistic explorations for this compound, any discussion of its behavior in AMLA pathways would be speculative and fall outside the scope of this article.

Future computational research may explore the electronic structure of this compound and its potential to engage in AMLA. Such studies would likely involve density functional theory (DFT) calculations to model the interaction of the pyridinone with various transition metal complexes and to elucidate the energetic profiles of potential catalytic cycles.

Chemical Reactivity and Derivatization Pathways of 5 Fluoro 4 Phenylpyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl substituent on the pyridinone ring is susceptible to electrophilic aromatic substitution. The pyridinone moiety itself acts as a deactivating group due to the electron-withdrawing nature of the carbonyl and the pyridine (B92270) nitrogen, making the attached phenyl ring less reactive than benzene. However, substitution can be achieved under appropriate conditions.

The directing effect of the substituent is crucial for determining the position of electrophilic attack. Studies on analogous compounds, such as the nitration of 4-phenylpyridine (B135609), have shown that the pyridine ring directs incoming electrophiles to the meta and para positions of the phenyl ring. rsc.org For 4-phenylpyridine, nitration yields a mixture of 4-(4-nitrophenyl)pyridine (B1584209) and 4-(3-nitrophenyl)pyridine. By analogy, the 4-phenylpyridin-2(1H)-one substituent is expected to be a para and meta director.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 5-Fluoro-4-phenylpyridin-2(1H)-one Based on reactivity of analogous 4-phenylpyridine systems.

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄5-Fluoro-4-(4-nitrophenyl)pyridin-2(1H)-one and 5-Fluoro-4-(3-nitrophenyl)pyridin-2(1H)-one
HalogenationBr₂, FeBr₃5-Fluoro-4-(4-bromophenyl)pyridin-2(1H)-one and 5-Fluoro-4-(3-bromophenyl)pyridin-2(1H)-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Fluoro-4-(4-acetylphenyl)pyridin-2(1H)-one

Nucleophilic Aromatic Substitution Reactions on the Pyridinone Ring

The pyridinone ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgfishersci.co.uk This reactivity is enhanced by the presence of the fluorine atom at the C5 position, which is a good leaving group in SNAr reactions. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing carbonyl group and the ring nitrogen. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. youtube.com

A wide variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of 5-substituted-4-phenylpyridin-2(1H)-one derivatives. This reaction is particularly useful for introducing nitrogen, oxygen, and sulfur functionalities. For instance, reactions with amines (primary or secondary) would yield 5-amino-4-phenylpyridin-2(1H)-ones, while reaction with alkoxides would produce 5-alkoxy-4-phenylpyridin-2(1H)-ones. The reactivity of pyridines in SNAr reactions is well-established, especially when an activating group is present. wikipedia.orgresearchgate.net In some cases, SNAr reactions can proceed through a concerted mechanism rather than the classical two-step pathway. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct Class
AmineBenzylamine, Morpholine5-Amino-4-phenylpyridin-2(1H)-ones
AlkoxideSodium Methoxide5-Alkoxy-4-phenylpyridin-2(1H)-ones
ThiolateSodium Thiophenoxide5-(Arylthio)-4-phenylpyridin-2(1H)-ones
AzoleImidazole, Pyrazole5-(Azolyl)-4-phenylpyridin-2(1H)-ones

Functional Group Interconversions on Pyridin-2(1H)-one Moieties

The pyridin-2(1H)-one core itself allows for various functional group interconversions. While the aromaticity of the ring makes it relatively stable, the carbonyl group and the N-H bond provide handles for further modification. For example, the carbonyl oxygen can be converted to a sulfur to form the corresponding pyridin-2(1H)-thione. Additionally, the amide functionality can undergo reactions typical of lactams.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of this compound. cymitquimica.comabebooks.comchemrxiv.org

The fluorine atom at the C5 position can potentially be used as a leaving group in certain cross-coupling reactions, although C-F bond activation is typically more challenging than that of other halogens. More commonly, the corresponding chloro, bromo, or iodo analogue would be used. However, recent advances have enabled the use of fluorides in reactions like the Suzuki-Miyaura coupling. nih.gov

Suzuki-Miyaura Coupling: This reaction would couple the C5 position (by replacing fluorine or another halide) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.orgorganic-chemistry.org This is a versatile method for introducing new aryl or alkyl groups. The coupling of 2-halogenated pyridines with various boronic acids is well-documented and often proceeds with high efficiency. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgyoutube.com It would allow for the coupling of various primary or secondary amines at the C5 position (by replacing the fluorine or other halide), providing an alternative to direct SNAr. libretexts.orgnih.gov This method is known for its broad substrate scope and functional group tolerance. researchgate.net

C-H Activation: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.gov In this compound, there are several C-H bonds on both the pyridinone and phenyl rings that could potentially be targeted for direct arylation, alkylation, or other modifications using catalysts based on palladium, rhodium, or other metals. nih.gov

N-Alkylation and N-Oxidation Pathways

The nitrogen atom of the pyridinone ring offers two primary pathways for derivatization: N-alkylation and N-oxidation.

N-Alkylation: The proton on the nitrogen is acidic and can be removed by a base, allowing for alkylation or arylation. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate would yield an N-alkylated product. N-arylation is also possible, as demonstrated in the synthesis of pirfenidone (B1678446) derivatives where a phenyl group is attached to the nitrogen. nih.gov

N-Oxidation: The nitrogen atom in the pyridinone ring can be oxidized to form the corresponding N-oxide. The N-oxidation of 4-phenylpyridine is a well-known transformation, yielding 4-phenylpyridine N-oxide. acs.orgsigmaaldrich.comnih.gov This transformation alters the electronic properties of the ring, making it more susceptible to certain reactions and enabling further functionalization. acs.org For instance, pyridine N-oxides can undergo highly regioselective halogenation at the 2-position. nih.gov

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its derivatization.

Electrophilic vs. Nucleophilic Attack: The molecule has both an electron-rich phenyl ring, prone to electrophilic attack, and an electron-poor pyridinone ring, prone to nucleophilic attack. This allows for selective reactions by choosing either electrophilic or nucleophilic reagents.

Regioselectivity in Electrophilic Substitution: As discussed in section 5.1, electrophilic attack is expected to occur on the phenyl ring, primarily at the para and meta positions, due to the directing influence of the pyridinone substituent. rsc.org

Regioselectivity in Nucleophilic Substitution: Nucleophilic attack is highly favored at the C5 position of the pyridinone ring, leading to the displacement of the fluorine atom. This is due to the activating effects of the ortho-carbonyl and para-nitrogen functionalities (relative to the C5 position in the pyridinone system).

Selectivity in Metal-Catalyzed Coupling: In cross-coupling reactions, the C-F bond at C5 is a likely site for reaction, especially with modern catalysts. If other halides were present, selectivity would depend on the relative reactivity of the C-Halogen bonds (C-I > C-Br > C-Cl > C-F). C-H activation would present its own regioselectivity challenges, likely favoring the most acidic or sterically accessible C-H bonds. For example, functionalization of 2-chloropyridines can be directed to the 4 and 5 positions. mdpi.com

By carefully selecting reagents and reaction conditions, chemists can selectively target different parts of the this compound molecule to synthesize a wide range of complex and potentially valuable derivatives.

Advanced Research Applications and Chemical Biology of the 5 Fluoro 4 Phenylpyridin 2 1h One Scaffold

Exploration in Fragment-Based Design and Scaffold Hopping Strategies

The pyridinone core is a significant building block in medicinal chemistry, and its derivatives are widely used in fragment-based drug discovery (FBDD). nih.govfrontiersin.org FBDD is an approach that screens small, low-complexity molecules, or "fragments," for weak binding to a biological target. nih.gov These initial hits then serve as starting points for the development of more potent lead compounds. nih.gov The 5-fluoro-4-phenylpyridin-2(1H)-one scaffold fits well within the principles of FBDD. Its relatively small size and low molecular weight are characteristic of typical fragment libraries. mdpi.com The scaffold possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are crucial for forming interactions with protein targets. nih.govresearchgate.net The inclusion of a fluorine atom can be advantageous in FBDD, as it can be detected by 19F-NMR spectroscopy, a sensitive technique for fragment screening. mdpi.commdpi.com

Scaffold hopping is another powerful strategy in drug design where the core structure of a known active compound is replaced with a structurally different but functionally similar scaffold to discover novel chemotypes with improved properties. nih.govnih.gov The pyridinone ring has been successfully used as a replacement for other scaffolds. For instance, in one study, a phenyl ring was replaced by a pyridinone to enhance hydrogen bonding and improve solubility and potency in a series of isocitrate dehydrogenase (IDH1) inhibitors. nih.gov Similarly, scaffold hopping from bioactive natural products like aurones to imidazo[1,2-a]pyridinones has led to the discovery of potent anticancer agents with enhanced activity. nih.govmdpi.com The this compound scaffold could therefore be explored as a bioisosteric replacement for other substituted aromatic or heterocyclic systems to overcome issues like metabolic instability or to generate new intellectual property. nih.govresearchgate.net

StrategyRelevance of this compoundKey Features
Fragment-Based Drug Discovery (FBDD) Serves as a high-quality fragment for screening libraries.Low molecular weight, hydrogen bond donor/acceptor sites, potential for 19F-NMR screening. nih.govmdpi.com
Scaffold Hopping Can replace other core structures to generate novel compounds with improved properties.Bioisosteric similarity to other aromatic/heterocyclic systems, potential to improve solubility and metabolic stability. nih.govnih.gov

Rational Design of Derivatives for Specific Molecular Recognition

The this compound scaffold is highly amenable to rational design and derivatization to achieve specific molecular recognition. The pyridinone core offers multiple positions (N1, C3, C5, C6) that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

The existing substituents on the this compound core provide distinct opportunities for modification:

The Phenyl Group at C4: This group can be substituted with various functional groups to probe interactions within a target's binding pocket. Modifications here can influence potency, selectivity, and physicochemical properties.

The Fluorine Atom at C5: Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the pyridinone ring with minimal steric hindrance. ossila.com It can alter the acidity of the N-H proton, influence metabolic stability by blocking potential sites of oxidation, and form specific interactions like hydrogen bonds or halogen bonds with protein residues. acs.orgpsychoactif.org

This scaffold's potential is highlighted by research on related pyridone derivatives. For example, conformationally constrained 2-pyridone analogues have been developed as potent inhibitors of Met kinase, with SAR studies leading to highly active compounds. nih.gov Similarly, various substituted pyridones have been identified as inhibitors of Pim-1 kinase and PCSK9, demonstrating the scaffold's versatility in targeting different protein classes. researchgate.netunipd.it Computational methods, such as molecular docking, can be used to predict the binding modes of designed derivatives and guide synthetic efforts. nih.govnih.gov

Development as Bioisosteres in Heterocyclic Chemistry

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. mdpi.com The 2-pyridinone ring is a well-established bioisostere for a variety of common chemical motifs. nih.govfrontiersin.org This versatility stems from its ability to mimic the size, shape, and electronic properties of other functional groups, particularly its capacity to act as both a hydrogen bond donor and acceptor. nih.gov

The this compound scaffold can be considered a bioisosteric replacement for several key structures:

Amide Bond: The N-H and C=O groups of the pyridinone ring can mimic the hydrogen bonding pattern of a peptide bond. frontiersin.org

Other Heterocycles: The pyridinone core can act as a bioisostere for other rings like pyrimidines, pyrazines, and pyridine (B92270) N-oxides. nih.govrsc.org

Furthermore, the fluorine atom itself is a classic bioisostere for a hydrogen atom. psychoactif.org Replacing hydrogen with fluorine can profoundly impact a molecule's properties by:

Altering Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons.

Enhancing Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block metabolically labile C-H positions from oxidative degradation. psychoactif.org

Modulating Conformation: Fluorine substitution can influence the preferred conformation of a molecule due to steric and electronic effects. acs.org

Scaffold ComponentPotential Bioisosteric Replacements
Pyridin-2(1H)-one Core Amide, Phenol, Pyridine, Pyrimidine (B1678525), Pyrazine. nih.govrsc.org
Fluorine Atom Hydrogen Atom, Hydroxyl Group. psychoactif.orgtandfonline.com
Phenyl Group Other aromatic or heteroaromatic rings.

Integration into Supramolecular Architectures and Functional Materials

The structural features of the this compound scaffold make it a promising candidate for the construction of supramolecular assemblies and functional materials. The pyridinone ring's ability to form robust hydrogen bonds through its N-H donor and C=O acceptor sites can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Additionally, the pyridinone moiety can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. nih.gov The specific geometry and electronic properties of the resulting complexes would be influenced by the nature of the metal ion and the substitution pattern on the pyridinone ligand. The phenyl group can participate in π-π stacking interactions, further stabilizing supramolecular structures. These interactions are crucial in designing materials with specific optical or electronic properties, such as organic luminescent materials. rsc.org The development of supramolecular cages and networks using pyridyl-based ligands highlights the potential for creating functional materials for applications in molecular recognition and sensing. univie.ac.at

Applications in Advanced Organic Synthesis (e.g., as building blocks)

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. nih.gov Fluorinated building blocks are highly sought after in medicinal, agrochemical, and materials chemistry due to the unique properties conferred by the fluorine atom. ossila.comnih.gov

The reactivity of the pyridinone ring can be selectively tuned. The different C-H bonds around the ring possess varying electronic characteristics, enabling regioselective functionalization. The scaffold can undergo various chemical transformations, including:

N-Alkylation/Arylation: The nitrogen atom can be readily substituted.

Halogenation: The ring can be further halogenated to introduce handles for cross-coupling reactions.

Cross-Coupling Reactions: The phenyl group can be functionalized using Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to build more complex biaryl structures.

Derivatives of 3,4-dihydro-2(1H)-pyridones serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including fused heterocyclic systems like 1,5-benzodiazepines and fulleropyrrolidines. nih.gov The presence of the fluorine atom and the phenyl group on the this compound core provides a pre-functionalized starting material, streamlining the synthesis of complex target molecules. rsc.org

Mechanistic Chemical Biology Studies Involving Pyridinone Scaffolds

Pyridinone derivatives are valuable tools for mechanistic studies in chemical biology. They can be designed as specific inhibitors or probes to investigate the function of biological targets and pathways. nih.gov The broad range of biological activities reported for pyridinone-containing compounds, including antitumor, antiviral, and anti-inflammatory effects, underscores their utility in dissecting complex cellular processes. nih.govbohrium.com

For example, pyridinone-based inhibitors have been instrumental in studying the roles of various enzymes:

Kinases: Derivatives have been developed as potent inhibitors of kinases like Met, Pim-1, and MAP kinase-interacting kinase (MNK), allowing researchers to probe the downstream effects of inhibiting these signaling pathways in cancer. nih.govnih.gov

Isocitrate Dehydrogenase (IDH): Pyridinone–thiohydantoin derivatives have been used to inhibit mutant IDH1, helping to elucidate its role in cancer metabolism and epigenetics. nih.gov

Topoisomerase IIα: Scaffold-hopping from natural products to pyridinone-containing structures has yielded potent topoisomerase IIα inhibitors, providing tools to study DNA replication and repair mechanisms in cancer cells. nih.gov

By designing derivatives of this compound, researchers can create chemical probes to study specific biological questions. The fluorine atom can serve as a 19F-NMR reporter to monitor binding events and conformational changes in real-time, providing valuable mechanistic insights without the need for larger labels.

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